N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine CAS 1609396-48-6 properties
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine CAS 1609396-48-6 properties
[1][2]
CAS Registry Number: 1609396-48-6 Chemical Formula: C₁₆H₁₈ClNO Molecular Weight: 275.77 g/mol (Free Base) Synonyms: N-(3-chlorobenzyl)-4-methoxyphenethylamine; N-(3-chlorobenzyl)-O-methyltyramine[1][2]
Executive Summary
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine (CAS 1609396-48-6) is a secondary amine research chemical belonging to the N-benzylphenethylamine class.[1][2] Structurally, it consists of a 4-methoxyphenethylamine (O-methyltyramine) core N-alkylated with a 3-chlorobenzyl moiety.[1][2][3]
While structurally related to the potent 5-HT2A agonist series (e.g., 25C-NBOMe), this specific isomer lacks the critical 2,5-dimethoxy substitution pattern on the phenethylamine ring, significantly altering its pharmacological profile.[1][2] It is primarily utilized as a chemoinformatic probe and synthetic building block for exploring Structure-Activity Relationships (SAR) at monoaminergic G-protein coupled receptors (GPCRs), specifically Trace Amine-Associated Receptors (TAAR1) and monoamine transporters.[1][2]
Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]
The compound is typically supplied as a hydrobromide (HBr) or hydrochloride (HCl) salt to ensure stability against oxidation and improve water solubility.[1][2]
Structural Analysis
The molecule features two aromatic systems connected by a flexible ethylamine linker:[1][2]
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Phenethylamine Core: A 4-methoxyphenyl ring attached to an ethylamine chain.[1][2] This mimics the neurotransmitter structure of O-methyltyramine.[1][2]
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Benzyl Tail: A 3-chlorophenyl ring attached to the nitrogen.[1][2][3] The meta-chloro substitution provides lipophilicity and electronic withdrawal, influencing binding pocket interactions.[1][2]
Physicochemical Data (Calculated)
| Property | Value | Context |
| LogP (Octanol/Water) | 3.82 ± 0.4 | Highly Lipophilic; likely CNS penetrant.[1][2] |
| pKa (Basic Amine) | 9.45 ± 0.2 | Predominantly protonated (cationic) at physiological pH (7.4).[1][2] |
| Polar Surface Area (PSA) | 21.26 Ų | Favorable for blood-brain barrier (BBB) crossing (< 90 Ų).[1][2] |
| Rotatable Bonds | 5 | Moderate flexibility allows conformational adaptation in binding pockets.[1][2] |
| H-Bond Donors | 1 (NH) | Critical for anchoring to aspartate residues in GPCRs (e.g., D3.32).[1][2] |
| H-Bond Acceptors | 2 (N, O) | The methoxy oxygen acts as a weak acceptor.[1][2] |
Synthesis & Manufacturing
The most robust and scalable method for synthesizing CAS 1609396-48-6 is via Reductive Amination .[1][2] This pathway avoids the formation of tertiary amines and allows for mild reaction conditions.[1][2]
Reaction Pathway
The synthesis couples 4-methoxyphenethylamine (Nucleophile) with 3-chlorobenzaldehyde (Electrophile) to form an imine intermediate, which is subsequently reduced to the secondary amine.[1][2]
Figure 1: Reductive amination pathway for CAS 1609396-48-6.
Detailed Experimental Protocol
Reagents:
Procedure:
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Imine Formation: Dissolve 3-chlorobenzaldehyde (10 mmol) in anhydrous MeOH (30 mL). Add 4-methoxyphenethylamine (10 mmol) dropwise.[1][2] Stir at room temperature for 2–4 hours. Note: If using NaBH₄, pre-formation of the imine is critical to avoid reducing the aldehyde directly.[1][2]
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (15 mmol) in small portions over 20 minutes. The reaction is exothermic; monitor temperature.[1][2]
-
Quenching: Once TLC indicates consumption of the imine, quench the reaction with water (10 mL) and adjust pH to ~10 with 1M NaOH.
-
Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under vacuum.
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Purification: The crude oil is purified via flash column chromatography (Silica gel; DCM:MeOH 95:5) or crystallized as the HBr salt by adding concentrated HBr in acetic acid to an ethereal solution of the free base.[1][2]
Predicted Pharmacology & SAR[1][2]
While specific binding data for CAS 1609396-48-6 is limited in public databases, its structural features allow for high-confidence predictions based on the Structure-Activity Relationships (SAR) of the N-benzylphenethylamine class.[1][2]
Comparative SAR Analysis
This molecule is a "stripped-down" analogue of the potent 5-HT2A agonist 25C-NBOMe .[1][2]
| Feature | 25C-NBOMe (Potent Agonist) | CAS 1609396-48-6 (Target) | Pharmacological Impact |
| Phenethylamine Ring | 2,5-Dimethoxy-4-chloro | 4-Methoxy | Loss of 2,5-dimethoxy motif drastically reduces 5-HT2A affinity and efficacy.[1][2] |
| Benzyl Ring | 2-Methoxy | 3-Chloro | Meta-chloro substitution favors transporter binding (SERT/DAT) or TAAR1 over 5-HT2A.[1][2] |
| N-Linker | Secondary Amine | Secondary Amine | Maintained basicity for aspartate anchoring.[1][2] |
Target Profiling
Based on the "3-chlorobenzyl" and "4-methoxyphenethylamine" motifs, the compound is predicted to exhibit activity at:
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Trace Amine-Associated Receptor 1 (TAAR1): N-substituted tyramines and phenethylamines are classic TAAR1 ligands.[1][2] The lipophilic 3-chlorobenzyl group often enhances potency at this intracellular receptor.[1][2]
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Monoamine Transporters (SERT/NET): The 4-methoxy group combined with a lipophilic benzyl tail is a common scaffold for serotonin reuptake inhibitors.[1][2]
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Sigma Receptors (σ1/σ2): The flexible linker and hydrophobic bulk make it a candidate for sigma receptor binding.[1][2]
Figure 2: Pharmacophore mapping and predicted biological targets.[1][2]
Safety & Handling Guidelines
As a research chemical with uncharacterized toxicology, CAS 1609396-48-6 must be handled as a Hazardous Substance .[1][2]
Hazard Identification (GHS Classification)
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Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1][2]
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Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
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Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1][2]
-
STOT-SE: Category 3 (May cause respiratory irritation).[1][2]
Handling Protocols
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Engineering Controls: Always handle within a certified Chemical Fume Hood.[1][2]
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PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.[1][2]
-
Storage: Store at -20°C in a desiccator. The amine is hygroscopic and sensitive to CO₂ (carbamate formation).[1][2]
-
Spill Cleanup: Absorb with inert material (vermiculite/sand).[1][2] Neutralize surfaces with dilute acetic acid if free base is spilled.[1][2]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]
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Nichols, D. E. (2012).[1][2] "Structure–activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.[1][2] Link[1][2]
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PubChem Compound Summary. (2025). "N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine."[1][2][3][4] National Center for Biotechnology Information.[1][2] Link
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Sigma-Aldrich. (2025).[1][2] "Safety Data Sheet: N-Benzylphenethylamine derivatives." Link
Sources
- 1. N-(4-Chlorobenzyl)(4-methoxyphenyl)methanamine | C15H16ClNO | CID 3356533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide | 1609396-48-6 [sigmaaldrich.com]
- 3. 1420966-22-8_CAS号:1420966-22-8_tert-butyl ((1-(5-nitro-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-yl)methyl)carbamate - 化源网 [chemsrc.com]
- 4. 350590-46-4_Royleanonic acidCAS号:350590-46-4_Royleanonic acid【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
